![molecular formula C15H15FN2OS B5533090 1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine](/img/structure/B5533090.png)
1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine derivatives involves nucleophilic substitution reactions, reduction, and fluorination processes. Mishra and Chundawat (2019) synthesized a series of compounds through these methods, highlighting the flexibility and adaptability of this chemical backbone for various substitutions and modifications to achieve desired properties and activities (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine has been determined using X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration. Studies by Özbey et al. (1998) on related compounds have elucidated their crystal and molecular structures, offering valuable information for understanding the chemical behavior and interactions of these molecules (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-fluorophenyl)-4-(2-thienylcarbonyl)piperazine derivatives are characterized by their versatility, including nucleophilic substitution, condensation, and redox reactions. These reactions enable the introduction of various functional groups, thereby altering the compound's chemical properties for specific applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their structural features. Crystallographic studies provide insights into the packing, intermolecular interactions, and stability of these compounds in solid form. For example, thermal and crystallographic studies by Awasthi et al. (2014) on related piperazine derivatives have shown the influence of molecular structure on thermal stability and crystal packing (Awasthi et al., 2014).
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXCSEZEECDPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine |
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